

A Guide to the Thermochemical Characterization of 2-(2-aminophenyl)acetonitrile

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Compound of Interest

Compound Name: 2-(2-aminophenyl)acetonitrile

Cat. No.: B023982

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the determination of key thermochemical data for the organic intermediate, **2-(2-aminophenyl)acetonitrile**. As of this publication, specific experimental thermochemical data such as the enthalpy of formation, combustion, and sublimation for this compound are not readily available in peer-reviewed literature. This document, therefore, serves as a comprehensive methodological guide for researchers seeking to determine these crucial thermodynamic properties. A thorough understanding of the thermochemical characteristics of a compound is fundamental in drug development for predicting stability, reactivity, and behavior in various chemical environments. This guide outlines the established experimental protocols and computational approaches necessary for acquiring this data, ensuring a robust foundation for further research and application.

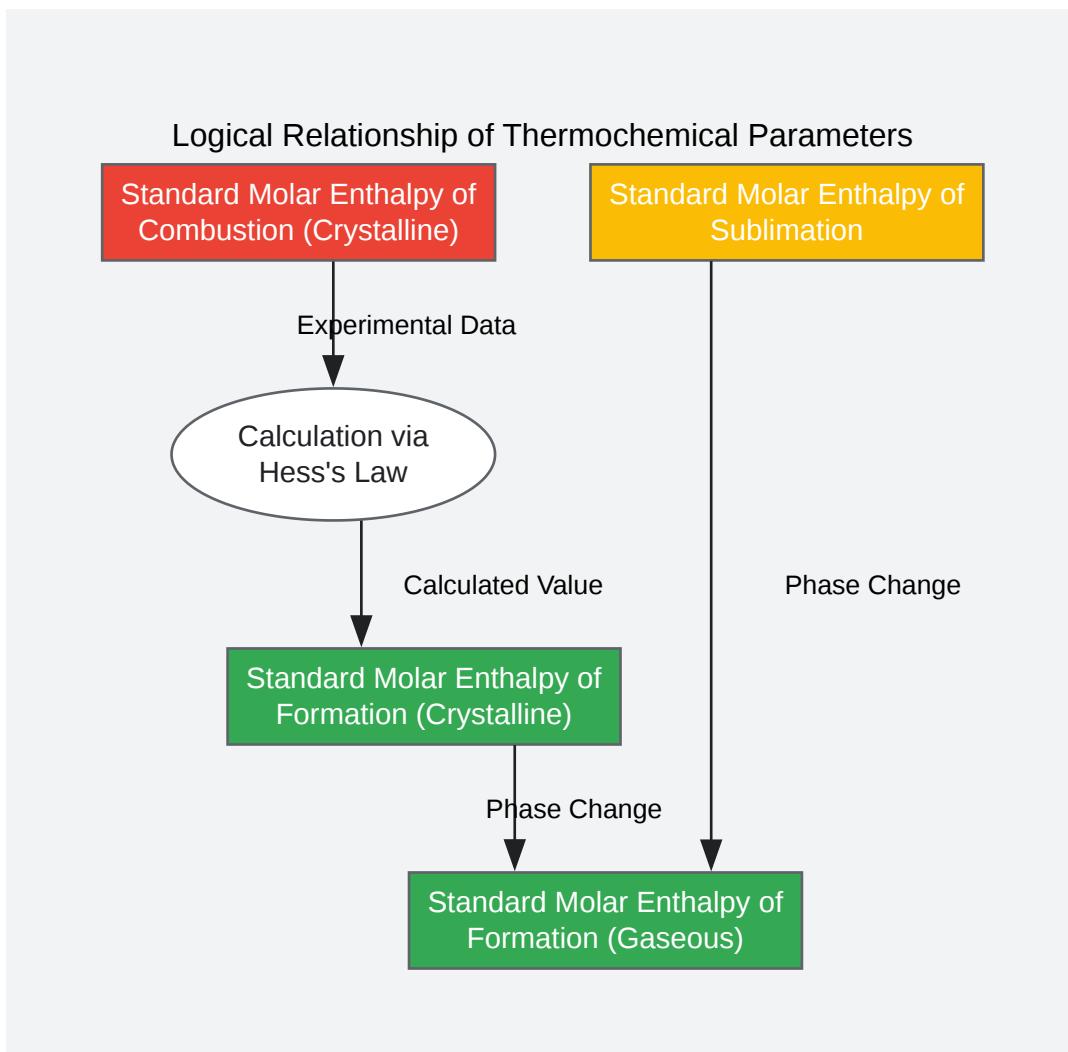
Introduction

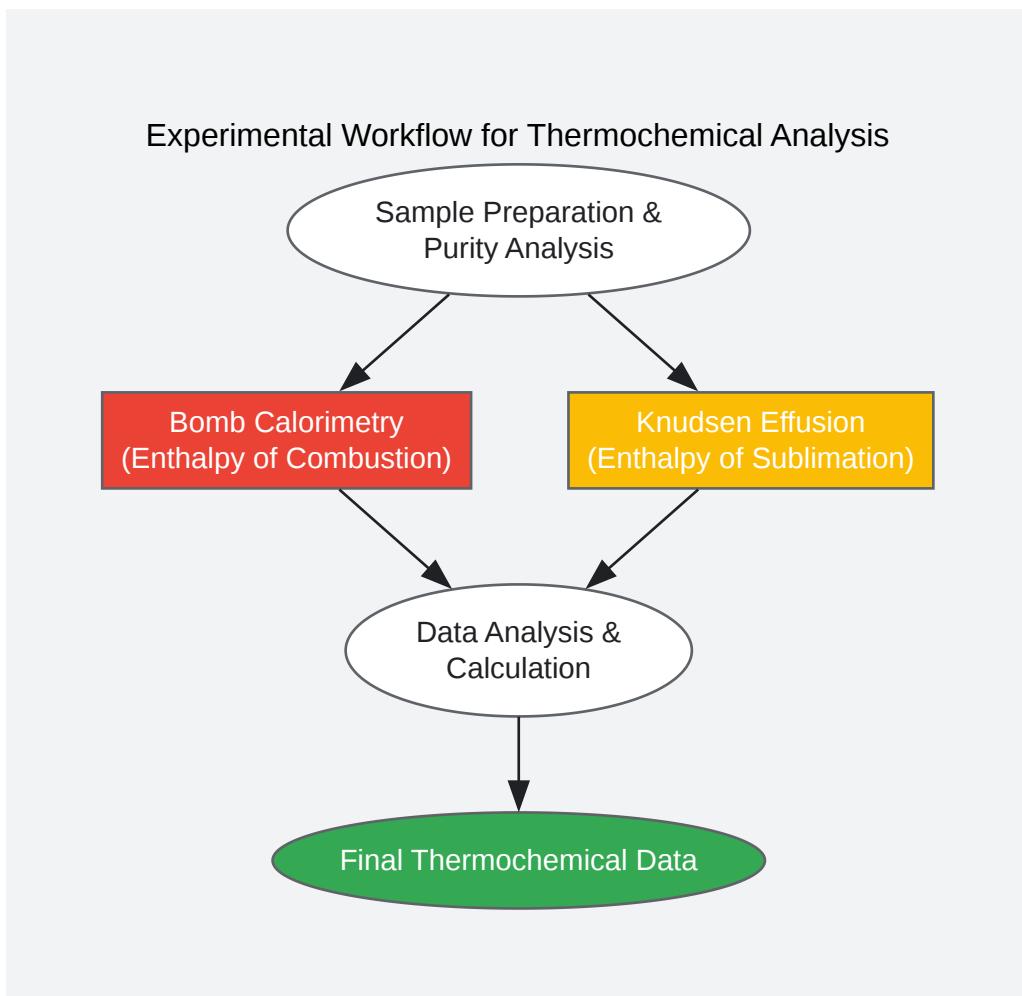
2-(2-aminophenyl)acetonitrile is a versatile organic compound featuring an amino group and a nitrile group attached to a phenyl ring. This structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds with potential medicinal applications. The thermochemical properties of a substance, such as its enthalpy of formation, are critical for process design, safety analysis, and understanding its energetic landscape. This guide details the necessary experimental and computational workflows to establish a complete thermochemical profile for **2-(2-aminophenyl)acetonitrile**.

Key Thermochemical Parameters and Their Interrelation

The primary thermochemical parameters of interest for a solid organic compound like **2-(2-aminophenyl)acetonitrile** are the standard molar enthalpy of combustion, the standard molar enthalpy of sublimation, and the standard molar enthalpy of formation in both the crystalline and gaseous states. These parameters are interconnected through fundamental thermodynamic principles, specifically Hess's Law.

The logical relationship between these core thermochemical properties is illustrated in the diagram below. The determination of the enthalpy of combustion and the enthalpy of sublimation through experimental means allows for the calculation of the enthalpy of formation in the crystalline and, subsequently, the gaseous state.





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